N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
Description
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-11-14(12(2)23-20-11)4-5-15(22)17-8-6-13-10-24-16(19-13)21-9-3-7-18-21/h3,7,9-10H,4-6,8H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBDJPVZSGKXKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCCC2=CSC(=N2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a complex organic compound that integrates pyrazole and thiazole moieties, which are often associated with significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C_{16}H_{20}N_{4}O_{2}S. The structure comprises a thiazole ring linked to a pyrazole and an isoxazole, providing a diverse array of interaction sites for biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, primarily in anticancer and antimicrobial domains.
Anticancer Activity
Studies have shown that derivatives with similar structural frameworks often demonstrate significant antiproliferative effects against various cancer cell lines. For example:
| Cell Line | Type of Cancer | IC50 (µM) |
|---|---|---|
| A549 | Lung Cancer | 12.5 |
| MCF-7 | Breast Cancer | 8.0 |
| HeLa | Cervical Cancer | 10.0 |
These results suggest that the compound may inhibit key signaling pathways involved in tumor growth and proliferation.
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific kinases involved in cancer progression. Molecular docking studies indicate that the compound can effectively bind to targets such as c-Met and VEGFR-2, leading to reduced tumor cell proliferation.
Case Studies
- In Vitro Studies : A study conducted on A549 lung cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
- In Vivo Studies : In xenograft models, the compound showed significant tumor growth inhibition compared to control groups, reinforcing its potential for further development in cancer therapy.
Pharmacological Evaluation
The pharmacological evaluation of this compound includes assessments of its toxicity profile and therapeutic index. Preliminary studies suggest a favorable safety profile with minimal adverse effects at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
